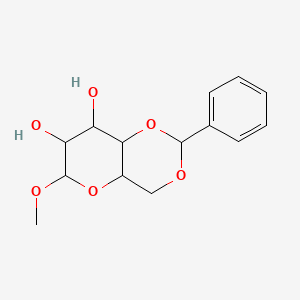

Methyl 4,6-O-benzylidene-D-altropyranoside

Description

Properties

IUPAC Name |

6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3162-96-7, 4148-58-7, 5328-47-2, 4288-93-1 | |

| Record name | Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170162 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC92312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC34712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1953 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1681 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for Methyl 4,6 O Benzylidene D Altropyranoside and Its Structural Analogs

Chemo- and Regioselective Synthesis of 4,6-O-Benzylidene Acetals

The formation of a benzylidene acetal (B89532) across the C-4 and C-6 hydroxyls is a cornerstone of carbohydrate chemistry, serving to protect these two positions simultaneously while leaving the C-2 and C-3 hydroxyls available for further modification. wikipedia.org This protection is typically achieved through the reaction of a methyl pyranoside with benzaldehyde (B42025) or a benzaldehyde equivalent under acidic conditions. wikipedia.org The thermodynamic stability of the resulting six-membered 1,3-dioxane (B1201747) ring drives the reaction to favor the 4,6-acetal over other possibilities.

Direct Acetalization Protocols

Direct acetalization remains the most common method for preparing 4,6-O-benzylidene acetals. In a typical procedure, the parent methyl pyranoside is reacted with benzaldehyde in the presence of an acid catalyst. A classic and widely cited method is the Freudenberg protocol, which uses anhydrous zinc chloride as the Lewis acid catalyst. orgsyn.orgbohrium.com In this approach, a mixture of methyl α-D-glucopyranoside, freshly fused zinc chloride, and benzaldehyde is stirred at room temperature for an extended period, often up to 48 hours, to yield the desired product after workup. orgsyn.org

An alternative and often higher-yielding direct method involves transacetalization using benzaldehyde dimethyl acetal. researchgate.netdergipark.org.tr This reaction is also acid-catalyzed and has the advantage of proceeding without the production of water as a byproduct, which can simplify the reaction setup and drive the equilibrium towards the product. wikipedia.org

Optimized Conditions and Catalyst Systems (e.g., Phosphotungstic Acid, Camphor-10-sulfonic acid)

To improve yields, reduce reaction times, and simplify purification, various optimized conditions and catalyst systems have been developed. Brønsted acids are frequently employed and offer milder reaction conditions compared to some Lewis acids.

Camphor-10-sulfonic acid (CSA) is a highly effective organocatalyst for this transformation. researchgate.netdergipark.org.tr It is a relatively strong, chiral organic acid that is soluble in various organic solvents. [17, 18 from previous search] The reaction of methyl-α-D-glucopyranoside with benzaldehyde dimethyl acetal in dry dimethylformamide (DMF) using a catalytic amount of CSA provides the benzylidene derivative in good yield. dergipark.org.tr The use of chloroform (B151607) as a solvent has also been reported. researchgate.net

Phosphotungstic acid (H₃PW₁₂O₄₀) has emerged as a powerful, cost-effective, and recyclable solid acid catalyst for various organic transformations, including the formation of protective groups. [29, 31 from previous search] These heteropolyacids possess very high Brønsted acidity and can function as heterogeneous catalysts, which simplifies their removal from the reaction mixture by simple filtration. [29 from previous search] Their application in carbohydrate chemistry provides an environmentally benign option for reactions such as acetalization. [31 from previous search]

The table below summarizes typical conditions for direct acetalization.

| Precursor | Reagent | Catalyst | Solvent | Conditions | Yield | Reference |

| Methyl α-D-glucopyranoside | Benzaldehyde | Zinc Chloride | None | Room Temp, 48h | 63% | orgsyn.org |

| Methyl α-D-glucopyranoside | Benzaldehyde dimethyl acetal | Camphor-10-sulfonic acid | DMF | 50°C, 6h | 76% | dergipark.org.tr |

| Methyl α-D-glucopyranoside | Benzaldehyde | p-Toluenesulfonic acid | Benzaldehyde | Room Temp | ~50-60% | bohrium.com |

This table is interactive. Click on the headers to sort the data.

Alternative Benzaldehyde Derivatives for Enhanced Selectivity

While the formation of the 4,6-O-benzylidene acetal is highly regioselective for glucose and galactose derivatives, methyl α-D-mannopyranoside does not exhibit the same selectivity due to the cis relationship of the C-2 and C-3 hydroxyls, which can lead to the formation of competing 2,3-O-benzylidene acetals. nih.gov To overcome this challenge, sterically hindered benzaldehyde derivatives have been employed.

The use of 2,6-dimethylbenzaldehyde (B72290) instead of benzaldehyde restores the selectivity for the 4,6-O-acetal in the mannoside series. nih.govresearchgate.net The steric bulk of the two methyl groups on the aromatic ring disfavors the formation of the kinetically-controlled 2,3-acetal, allowing the thermodynamically favored 4,6-acetal to be the major product. nih.gov A key advantage of this method is that the excess 2,6-dimethylbenzaldehyde can be easily recovered and reused. nih.gov The resulting 2,6-dimethylbenzylidene acetal behaves similarly to the standard benzylidene group in subsequent synthetic steps. nih.gov

Stereocontrolled Routes from Related Monosaccharide Precursors

The synthesis of Methyl 4,6-O-benzylidene-D-altropyranoside often begins with a more readily available sugar, such as D-glucose or D-mannose. After the formation of the 4,6-O-benzylidene acetal, the stereochemistry at specific centers (C-2 and/or C-3) is inverted to achieve the altro- configuration, which is characterized by an axial hydroxyl group at C-3.

Conversions from Methyl α-D-Glucopyranoside Derivatives

The conversion of a D-glucopyranoside derivative to a D-altropyranoside derivative requires the inversion of the stereocenter at C-3. This is a common transformation in carbohydrate synthesis and is typically accomplished via a two-step oxidation-reduction sequence.

Oxidation: The starting material, Methyl 4,6-O-benzylidene-α-D-glucopyranoside, which has an equatorial hydroxyl group at the C-3 position, is oxidized to form the corresponding ketone, Methyl 4,6-O-benzylidene-α-D-ribo-hexopyranosid-3-ulose. This oxidation can be achieved using a variety of reagents, such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using chromium-based reagents.

Reduction: The intermediate 3-keto derivative is then subjected to stereoselective reduction. The steric hindrance imposed by the pyranose ring and the existing substituents directs the hydride attack from the equatorial face, resulting in the formation of an axial hydroxyl group at C-3. Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for this step, yielding the desired Methyl 4,6-O-benzylidene-α-D-altropyranoside.

This sequence is a reliable and widely used strategy for accessing the altro- configuration from the ubiquitous gluco- precursor.

Transformations from D-Mannopyranoside and D-Allopyranoside Derivatives

Conversion from other isomers like mannose and allose provides alternative routes.

From D-Mannopyranoside: Methyl α-D-mannopyranoside is the C-2 epimer of Methyl α-D-glucopyranoside. To convert Methyl 4,6-O-benzylidene-α-D-mannopyranoside to the D-altropyranoside, an inversion at C-3 is required. This follows the same oxidation-reduction protocol as the conversion from the glucopyranoside derivative. Oxidation of the C-3 hydroxyl of the mannopyranoside derivative yields the same Methyl 4,6-O-benzylidene-α-D-ribo-hexopyranosid-3-ulose intermediate, which is then reduced to the altropyranoside. researchgate.net

From D-Allopyranoside: A more direct route involving epoxide chemistry has been demonstrated starting from a D-allopyranoside precursor. The reaction of Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with lithium iodide in ether was found to produce Methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside. cdnsciencepub.com This reaction proceeds via a nucleophilic attack of the iodide on the epoxide, leading to the formation of an iodohydrin with the altro- configuration. This method provides a direct entry into the altropyranoside series from an allopyranoside epoxide. cdnsciencepub.com

The table below outlines these stereocontrolled transformations.

| Starting Material | Key Intermediate(s) | Transformation | Target Product | Reference |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-ribo-hexopyranosid-3-ulose | 1. Oxidation (C-3 OH) 2. Reduction (C-3 ketone) | Methyl 4,6-O-benzylidene-α-D-altropyranoside | General Method |

| Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Methyl 4,6-O-benzylidene-α-D-ribo-hexopyranosid-3-ulose | 1. Oxidation (C-3 OH) 2. Reduction (C-3 ketone) | Methyl 4,6-O-benzylidene-α-D-altropyranoside | researchgate.net |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Iodohydrin | Epoxide ring-opening with LiI | Methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside | cdnsciencepub.com |

This table is interactive. Click on the headers to sort the data.

Synthesis from Anhydro-Sugar Precursors (e.g., Epoxides)

The formation of the altropyranoside configuration from other sugar isomers is a common strategy, relying on the predictable nature of epoxide ring-opening reactions. The Fürst-Plattner rule, which dictates the trans-diaxial opening of epoxides in cyclohexane-like systems, is a guiding principle in these syntheses. This approach typically involves the formation of a 2,3-anhydro sugar (an epoxide) from a readily available precursor, followed by nucleophilic attack at either C-2 or C-3 to introduce the desired functionality and establish the altro configuration.

A key precursor for obtaining the D-altropyranoside structure is a methyl 2,3-anhydro-D-mannopyranoside or a methyl 2,3-anhydro-D-allopyranoside derivative. The inherent strain of the epoxide ring makes it susceptible to cleavage by nucleophiles, a feature that is exploited to generate 1,2-diols with a trans configuration. wikipedia.org

One established route involves the treatment of methyl 4,6-O-benzylidene-β-D-glucopyranoside monosulfonates with an alkali base. This process first generates the corresponding methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside. Subsequent ring-opening of this epoxide with a nucleophile, such as sodium azide (B81097), proceeds to give predominantly the diaxial product. nih.govrsc.org This azide-adduct, a methyl 3-azido-4,6-O-benzylidene-D-altropyranoside, can then be further modified.

Another effective method utilizes methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside as the starting material. The reaction of this allopyranoside epoxide with methyllithium (B1224462) has been shown to initially form methyl 4,6-O-benzylidene-2-deoxy-2-methyl-α-D-altropyranoside. cdnsciencepub.com Similarly, reaction with lithium iodide can be employed to introduce an iodo group at the C-2 position, yielding methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside. cdnsciencepub.com The reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with lithium halides in ether has been explored, leading to the formation of the corresponding 2-deoxy-2-halogeno-α-D-altropyranoside derivatives. cdnsciencepub.com

The table below summarizes key findings from various studies on the synthesis of this compound derivatives from epoxide precursors.

| Precursor | Reagent(s) | Product | Key Findings & Yields |

| Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside | Sodium azide | Methyl 3-azido-4,6-O-benzylidene-D-altropyranoside | The epoxide ring opening yields predominantly the diaxial azido-altroside derivative. nih.govrsc.org |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Methyllithium | Methyl 4,6-O-benzylidene-2-deoxy-2-methyl-α-D-altropyranoside | The reaction initially yields the 2-deoxy-2-methyl-α-D-altropyranoside. cdnsciencepub.com |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Lithium iodide | Methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside | The reaction provides the 2-iodo-altropyranoside derivative. A final yield of 14% for the 2-methyl derivative and 44% for a related compound was reported under specific conditions. cdnsciencepub.comcdnsciencepub.com |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Lithium bromide | Methyl 4,6-O-benzylidene-2-deoxy-2-bromo-α-D-altropyranoside | The reaction was shown to proceed in ether, yielding the corresponding 2-bromo-altropyranoside. cdnsciencepub.com |

Preparation of Deuterated and Isotopically Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled compounds, particularly those incorporating deuterium (B1214612) (²H), are invaluable tools for elucidating reaction mechanisms and for structural analysis in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which provides insight into the rate-determining steps of a reaction. chem-station.com While specific literature on the deuteration of this compound is scarce, general methodologies for the isotopic labeling of carbohydrates are well-established and can be applied to this specific compound.

A powerful method for site-selective deuterium labeling of sugars involves heterogeneous catalysis. nih.gov For instance, a ruthenium on carbon (Ru/C) catalyst can facilitate a hydrogen-deuterium exchange reaction in heavy water (D₂O) under a hydrogen atmosphere. nih.gov This method is noted for its excellent chemo- and stereoselectivity, with the deuterium exchange occurring on carbons adjacent to free hydroxyl groups. nih.gov The presence of protecting groups, such as the 4,6-O-benzylidene acetal in the target molecule, would prevent deuterium incorporation at positions C-4 and C-6, thus offering a degree of regiocontrol. nih.gov By selectively protecting other hydroxyl groups, the deuterium label could be directed to specific positions on the pyranoside ring to probe different aspects of a reaction mechanism.

Another common approach is the use of deuterated reagents. For example, the reduction of a ketone or an ester can be achieved using a deuterated reducing agent like sodium borodeuteride (NaBD₄) to introduce a deuterium atom at a specific position. Commercially available deuterated analogues of common reagents make this a feasible strategy for multi-step syntheses. youtube.com

The preparation of deuterated this compound could be envisioned through several pathways:

H/D Exchange on the Final Product: The target molecule could be subjected to a catalyzed H/D exchange reaction. The selectivity would depend on the catalyst and reaction conditions, potentially allowing for the exchange of the hydroxyl protons or specific C-H bonds. Isotope exchange with deuterated water is a common method for achieving this. nih.gov

Deuteration of a Precursor: A precursor to this compound could be deuterated. For instance, if the synthesis proceeds through an intermediate with a ketone functionality, reduction with NaBD₄ would install a deuterium atom at that position.

Starting from a Labeled Monosaccharide: The synthesis could begin with an isotopically labeled starting monosaccharide, such as a deuterated glucose or mannose derivative, and then proceed through the necessary chemical transformations to arrive at the target compound.

These isotopically labeled derivatives would be instrumental in mechanistic studies, allowing researchers to track the fate of specific atoms during chemical transformations and to simplify complex ¹H NMR spectra for more precise structural elucidation. nih.govrsc.org

Iii. Comprehensive Chemical Transformations and Reactivity Profiles of Methyl 4,6 O Benzylidene D Altropyranoside

Regioselective Cleavage and Derivatization of the 4,6-O-Benzylidene Acetals

The 4,6-O-benzylidene acetal (B89532) is a versatile protecting group, in part because its removal can be controlled to selectively expose either the C-4 or C-6 hydroxyl group. This regioselective cleavage is a cornerstone of synthetic carbohydrate chemistry, providing access to differentially protected pyranosides that are crucial building blocks for oligosaccharide synthesis and the creation of other complex glycoconjugates. The outcome of the cleavage is highly dependent on the reagents and reaction conditions employed.

Reductive cleavage of the benzylidene acetal is a powerful method that simultaneously deprotects one hydroxyl group while installing a benzyl (B1604629) ether at the other, a group that can be removed under different conditions. A variety of reagent systems have been developed to control the regioselectivity of this ring-opening reaction. nih.gov

The choice of Lewis acid and hydride source is critical in directing the cleavage. For instance, the combination of BH3·THF with a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been shown to afford 4-O-benzyl ethers with high selectivity. researchgate.net In contrast, reagent systems like triethylsilane (Et3SiH) in the presence of molecular iodine (I2) tend to favor the formation of 6-O-benzyl ethers in excellent yields. organic-chemistry.org The solvent can also play a significant role; the use of diisobutylaluminium hydride (DIBAL-H) in toluene (B28343) versus dichloromethane (B109758) can lead to different regiochemical outcomes. nih.gov

A study on the reductive cleavage of benzylidene acetals using a combination of diethylaluminum chloride (EtAlCl2) and triethylsilane (Et3SiH) demonstrated good to excellent yields for this transformation under mild conditions. researchgate.net This method was noted for its high regio- and chemoselectivity. researchgate.net

The table below summarizes the outcomes of various reductive ring-opening reactions on 4,6-O-benzylidene acetals, illustrating the influence of the reagent system on the regioselectivity.

| Reagent System | Major Product | Reference |

|---|---|---|

| BH3·THF, TMSOTf (cat.) | 4-O-Benzyl Ether | researchgate.net |

| Et3SiH, I2 | 6-O-Benzyl Ether | organic-chemistry.org |

| EtAlCl2, Et3SiH | Regioselective Cleavage | researchgate.net |

| DIBAL-H in Toluene | 4-O-Benzyl Ether (in glucosides) | nih.gov |

| DIBAL-H in Dichloromethane | 6-O-Benzyl Ether (in glucosides) | nih.gov |

| Et3SiH, TfOH | 4-O-Benzyl Ether | nih.gov |

Beyond reductive opening, the benzylidene acetal can be cleaved to introduce other functional groups in a regioselective manner. A classic example is the Hanessian-Hullar reaction, which utilizes N-bromosuccinimide (NBS) to effect a ring opening. orgsyn.org In the case of 4,6-O-benzylidene acetals, this reaction typically yields a 6-bromo-6-deoxy-4-O-benzoyl derivative. orgsyn.org This transformation is highly valuable as it achieves halogenation at the primary C-6 position and benzoylation of the C-4 hydroxyl in a single step. orgsyn.org

The oxidative cleavage of 4,6-O-benzylidene acetals with dimethyldioxirane (B1199080) (DMDO) provides another route to selectively functionalize one of the hydroxyl positions. This reaction leads to the formation of hydroxy-benzoates, and the regioselectivity can be controlled by the protecting groups on the other hydroxyls of the pyranoside ring. Such methods that allow for the selective installation of different functional groups at the C-4 and C-6 positions are critical for the synthesis of complex carbohydrate structures.

The regiochemical outcome of the benzylidene acetal cleavage is not solely determined by the external reagents but can also be profoundly influenced by the electronic and steric nature of neighboring groups on the pyranoside ring. nih.gov For instance, the protecting group at the C-3 position can impact the regioselectivity of the reductive opening of the 4,6-O-benzylidene acetal. researchgate.net

Mechanistic studies suggest that in borane-mediated reductions, the coordination of the Lewis acid or the borane (B79455) itself to one of the acetal oxygens is the determining step. nih.gov When a Lewis acid is used without an activated borane, it tends to coordinate to the more sterically accessible O-6, leading to the formation of the 4-O-benzyl ether. nih.gov Conversely, if the borane is the more electrophilic species, it may preferentially coordinate to O-6, resulting in the 6-O-benzyl ether. nih.gov The stereochemistry at other centers, such as the anomeric carbon and the C-2 and C-3 positions, can influence the conformation of the pyranoside ring and the accessibility of the acetal oxygens, thereby directing the regioselectivity of the cleavage.

Nucleophilic Reactions at Unprotected Hydroxyl Groups (C-2, C-3)

With the C-4 and C-6 hydroxyls masked by the benzylidene acetal, the C-2 and C-3 hydroxyl groups of methyl 4,6-O-benzylidene-D-altropyranoside are available for reaction. The cis-diol arrangement of these two hydroxyls in the altropyranoside configuration presents unique opportunities and challenges for selective functionalization.

The free hydroxyl groups at C-2 and C-3 can readily undergo acylation reactions, such as acetylation or benzoylation, to install ester protecting groups. These reactions typically proceed under standard conditions using an acylating agent (e.g., acetic anhydride (B1165640), benzoyl chloride) in the presence of a base (e.g., pyridine (B92270), triethylamine). The relative reactivity of the C-2 and C-3 hydroxyls can sometimes be exploited to achieve selective acylation, although mixtures of products are common.

The oxidative cleavage of the benzylidene acetal with reagents like dimethyldioxirane (DMDO) not only cleaves the acetal but also results in the formation of a benzoate (B1203000) ester at either the C-4 or C-6 position, as previously mentioned. This represents an indirect method of benzoylation.

The table below provides examples of acylation and related functionalizations on benzylidene-protected pyranosides.

| Reaction Type | Reagent | Functional Group Introduced | Reference |

|---|---|---|---|

| Oxidative Cleavage/Benzoylation | Dimethyldioxirane (DMDO) | Hydroxy-benzoate | |

| Reductive Cleavage/Benzoylation | N-Bromosuccinimide (NBS) | 6-Bromo-4-O-benzoyl | orgsyn.org |

The C-2 and C-3 hydroxyl groups can also be converted into ethers through alkylation reactions. organic-chemistry.org A common method for this is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with an alkyl halide (e.g., benzyl bromide, methyl iodide). organic-chemistry.orgsilicycle.com Due to the similar reactivity of the C-2 and C-3 hydroxyls, obtaining mono-alkylated products with high selectivity can be challenging and may require the use of specialized techniques like stannylene acetal chemistry to activate one hydroxyl group over the other. researchgate.net

The synthesis of various ethers, such as benzyl ethers, is a fundamental transformation in carbohydrate chemistry, often used for protecting hydroxyl groups during multi-step syntheses. beilstein-journals.orgnih.gov The choice of alkylating agent and reaction conditions allows for the introduction of a wide range of ether functionalities, each with its own unique properties and methods for subsequent cleavage. organic-chemistry.org

Sulfonation Reactions

The hydroxyl groups at positions C-2 and C-3 of this compound are available for sulfonation, a common transformation in carbohydrate chemistry to introduce sulfonyloxy groups. These groups are excellent leaving groups in nucleophilic substitution reactions, facilitating the synthesis of a wide range of derivatives. The most common sulfonating agents are tosyl chloride (TsCl) and mesyl chloride (MsCl) in the presence of a base like pyridine.

The reaction of methyl 4,6-O-benzylidene-α-D-altropyranoside with these reagents leads to the formation of the corresponding 2,3-di-O-sulfonylated derivatives. For instance, treatment with tosyl chloride in pyridine affords methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-altropyranoside.

Table 1: Sulfonation Products of this compound

| Starting Material | Reagent | Product |

| Methyl 4,6-O-benzylidene-α-D-altropyranoside | Tosyl chloride (TsCl), Pyridine | Methyl 4,6-O-benzylidene-2,3-di-O-tosyl-α-D-altropyranoside |

| Methyl 4,6-O-benzylidene-α-D-altropyranoside | Mesyl chloride (MsCl), Pyridine | Methyl 4,6-O-benzylidene-2,3-di-O-mesyl-α-D-altropyranoside |

These disulfonated compounds are key intermediates for the synthesis of anhydro (epoxide) and epimino (aziridine) derivatives, as the sulfonyloxy groups can be readily displaced by intramolecular nucleophilic attack.

Rearrangement and Ring-Opening Reactions of Epiminyl and Anhydro Derivatives

The anhydro (epoxide) and epimino (aziridine) derivatives of this compound are highly reactive intermediates due to the strained three-membered ring. They readily undergo ring-opening reactions with a variety of nucleophiles, providing access to a diverse array of substituted altropyranoside derivatives.

Mechanistic Investigations of Epoxide Ring Opening (e.g., with Organometallics, Halides)

The ring-opening of epoxide derivatives, such as methyl 2,3-anhydro-4,6-O-benzylidene-D-altropyranoside, is a well-studied transformation. The regioselectivity and stereoselectivity of the reaction are influenced by the nature of the nucleophile and the reaction conditions.

With Organometallics: Grignard reagents and organolithium compounds are powerful nucleophiles that can open the epoxide ring. For example, reaction with allylmagnesium chloride in the presence of a copper(I) salt leads to the introduction of an allyl group at C-3. nih.gov The reaction generally proceeds via an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.

With Halides: Halide ions, such as iodide, can also act as nucleophiles to open the epoxide ring. cdnsciencepub.com The reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with sodium iodide in the presence of acetic acid results in the formation of the corresponding iodohydrin, methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside. cdnsciencepub.com This reaction follows the Fürst-Plattner rule (diaxial opening), where the nucleophile attacks at the carbon atom that allows the product to adopt a chair conformation with the new substituents in axial positions.

Table 2: Selected Epoxide Ring-Opening Reactions

| Epoxide Derivative | Nucleophile/Reagent | Product |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-mannopyranoside | Sodium iodide, Acetic acid | Methyl 4,6-O-benzylidene-3-deoxy-3-iodo-α-D-altropyranoside |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | Sodium iodide, Acetic acid | Methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside cdnsciencepub.com |

| 3,4-epoxy tosylate derivative | Allylmagnesium chloride, Copper(I) iodide | 4-allyl derivative nih.gov |

The mechanism of acid-catalyzed epoxide ring-opening involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack. libretexts.orgyoutube.com In contrast, base-catalyzed ring-opening involves direct attack of the nucleophile on one of the epoxide carbons. libretexts.org

Studies on Epimine Ring Opening and N-Substituted Derivatives

The ring-opening of epimine (aziridine) derivatives of this compound provides a route to amino sugars. The reactivity of the aziridine (B145994) ring is similar to that of the epoxide ring, though it is generally less reactive. The nitrogen atom of the aziridine can be unsubstituted (N-H) or substituted (N-R).

Heating an epoxide derivative, such as methyl 2,3-anhydro-4,6-O-benzylidene-D-mannopyranoside, with benzylamine (B48309) can lead to the formation of a 2-benzylamino derivative through a ring-opening reaction. nih.gov The regioselectivity of the ring-opening is influenced by steric and electronic factors. The synthesis of N'-substituted benzylidene benzohydrazides linked to 1,2,3-triazoles has also been explored. nih.gov

Electrophilic Transformations and Halogenation

Formation of Halogenated Derivatives as Synthetic Intermediates

Halogenated derivatives of this compound are valuable synthetic intermediates. orgsyn.org Halogenation can be achieved through various methods, including the ring-opening of epoxides with hydrogen halides or the reaction of the parent diol with a halogenating agent.

For instance, the reaction of methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside with methyl lithium, prepared from methyl iodide and lithium, can lead to the formation of methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside. cdnsciencepub.com These halogenated compounds can then be used in a variety of subsequent reactions, such as dehalogenation to form deoxy sugars or displacement with other nucleophiles to introduce different functional groups.

Mechanisms of Halogenation Reactions

The mechanism of halogenation often depends on the specific reagents and substrates involved. In the case of ring-opening of epoxides with hydrogen halides, the reaction proceeds through a protonated epoxide intermediate. libretexts.org The halide ion then attacks one of the carbon atoms of the epoxide ring. libretexts.orgmasterorganicchemistry.com The regioselectivity of this attack can be influenced by whether the reaction proceeds through an S(_N)1 or S(_N)2-like mechanism. libretexts.org In S(_N)2 reactions, the nucleophile attacks the less substituted carbon, while in S(_N)1 reactions, it attacks the more substituted carbon, which can better stabilize a positive charge. libretexts.orgmasterorganicchemistry.com

Another mechanism for introducing halogens is through the reaction of benzylidene acetals with N-bromosuccinimide (NBS), known as the Hanessian-Hullar reaction. orgsyn.org This reaction leads to the oxidative ring-opening of the acetal to give a bromo-O-benzoyl derivative. orgsyn.org

The halogenation of alkanes, a related process, often proceeds via a free-radical chain reaction mechanism involving initiation, propagation, and termination steps, especially when initiated by UV light or heat. libretexts.orgbyjus.com

Iv. Stereochemical Control and Conformational Analysis in the Methyl 4,6 O Benzylidene D Altropyranoside System

Chiral Induction and Stereoselectivity in Glycosylation Reactions

The stereoselectivity of glycosylation is paramount in carbohydrate chemistry, and the protecting groups on the glycosyl donor play a crucial role in directing the stereochemical outcome. frontiersin.org In the altropyranoside system, the 4,6-O-benzylidene group is a dominant controlling element.

The stereochemical outcome of a glycosylation reaction is decisively influenced by the structures of both the glycosyl donor and the glycosyl acceptor. nih.gov For donors derived from Methyl 4,6-O-benzylidene-D-altropyranoside, the choice of activating group and other substituents dictates the reaction pathway. Thioglycosides, for instance, are common glycosyl donors activated by promoters like 1-benzenesulfinylpiperidine (BSP) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). nih.gov

The reactivity of the glycosyl acceptor is also a critical variable. nih.gov Weaker nucleophiles (less reactive acceptors) tend to favor a more dissociative Sₙ1-like mechanism, while more reactive acceptors can engage in an Sₙ2-type displacement. nih.gov This mechanistic shift can have a profound impact on the α/β ratio of the product. For example, studies on 4,6-O-benzylidene protected glucose donors have shown that acceptor reactivity can be systematically tuned by altering its protecting groups, which in turn skews the stereoselectivity of the glycosylation. nih.gov In some cases, unexpected losses of stereocontrol have been observed when using activated 4,6-O-benzylidene donors with certain acceptors, necessitating a change in the donor's protecting group strategy to achieve the desired stereoselectivity. nih.gov The interplay between the donor's leaving group, the acceptor's nucleophilicity, and the inherent conformational biases of the altropyranoside system determines the final stereochemical result. nih.govnih.gov

| Glycosyl Donor System | Glycosyl Acceptor | Key Observation | Reference |

|---|---|---|---|

| 4,6-O-Benzylidene mannopyranosyl triflate | Various alcohols | Generally β-selective, but selectivity is lower with fluoro- and deoxy-donors. | nih.gov |

| 4,6-O-Benzylidene glucosyl triflate | Various alcohols | Generally α-selective, demonstrating the influence of C-2 configuration. | nih.gov |

| Benzylidene glucose donor | Panel of fluorinated ethanol (B145695) derivatives | Demonstrated a clear relationship between acceptor nucleophilicity and stereochemical outcome (shift from Sₙ2 to Sₙ1). | nih.gov |

| 2-Deoxy-2-trichloroacetamido-D-galacto donor (4,6-O-benzylidene) | D-glucuronic acid-derived acceptors | Loss of stereocontrol was observed, requiring a switch to a thioglycoside donor for high β-selectivity. | nih.gov |

Hydrogen-Bond-Mediated Aglycone Delivery (HAD) is a powerful strategy for achieving high stereoselectivity in glycosylation. nih.gov The method involves placing a hydrogen-bond-accepting protecting group, such as a picoloyl (Pico) group, at a remote position on the glycosyl donor. nih.govfigshare.com This group forms a transient hydrogen bond with the hydroxyl of the glycosyl acceptor, creating a pre-organized complex. nih.gov Upon activation of the donor, the acceptor is delivered intramolecularly to a specific face of the anomeric center, resulting in a syn-selective glycosylation with respect to the directing group. nih.gov

This technique has been effectively applied to the synthesis of challenging 1,2-cis glycosidic linkages, such as β-mannosides and α-glucosides. nih.govumsl.edu Research on D-altrosamine donors, which are structurally related to the title compound, has demonstrated that high facial stereoselectivity can be achieved using 3-O-picoloyl donors with reactive glycosyl acceptors via the HAD pathway. researchgate.net The efficacy of HAD can be sensitive to the electronic properties of the glycosyl acceptor; electron-withdrawing groups on the acceptor can weaken its hydrogen-bond-donating ability, making the HAD pathway less prevalent. nih.gov This highlights the fine-tuning required between the donor's directing group and the acceptor's electronic and steric properties to achieve optimal stereocontrol. nih.govresearchgate.net

Pyranose Ring Conformations and Flexibility

The conformational behavior of the pyranose ring is fundamental to its reactivity. The fusion of the six-membered pyranose ring with the six-membered 1,3-dioxane (B1201747) ring of the benzylidene acetal (B89532) creates a rigid bicyclic system that significantly restricts conformational freedom.

For methyl 4,6-O-benzylidene-α-D-altropyranosides, the pyranose ring predominantly adopts a chair conformation. bohrium.com Specifically, the trans-fusion of the benzylidene ring limits the possible conformations, and PMR spectroscopy studies, including the analysis of proton coupling constants, have confirmed that the typical conformation is a chair form. bohrium.com An X-ray crystal structure analysis of a derivative, methyl 4,6-O-benzylidene-2-O-p-bromobenzenesulphonyl-3-cyano-3-deoxy-α-D-altropyranoside, revealed that the pyranose ring exists in a slightly flattened chair form. rsc.org

While the chair conformation is dominant, other conformations like skew-boats are theoretically possible. The high energy barrier to inversion for the trans-fused dioxane system makes transitions to alternate chair forms highly unfavorable. However, distortions toward skew or boat conformations can occur, particularly in reaction intermediates or in response to significant steric strain from bulky substituents. Computational studies on related glycosyl cations have shown that families of conformers, including boat and skew forms (such as ²Sₒ and B₂,₅), can exist and that these different conformers may possess distinct reactivities. nih.govresearchgate.net The conformational landscape is therefore a dynamic equilibrium, although heavily weighted towards the ground-state chair form.

Substituents on the pyranose ring, particularly at the C-2 and C-3 positions, can influence the conformational equilibrium. In the altropyranoside series, the C-2 and C-3 hydroxyl groups are in a cis relationship. nih.gov The nature of the protecting groups at these positions can introduce steric and electronic perturbations that may slightly alter the ring geometry.

Advanced Spectroscopic and Computational Methods for Conformational Elucidation

The three-dimensional structure of this compound, particularly the conformation of its pyranose ring, is a critical determinant of its chemical reactivity and biological function. While the rigid 4,6-O-benzylidene group significantly restricts conformational freedom by locking the C4-C5-C6-O6 portion of the molecule, the pyranose ring can still theoretically adopt various chair, boat, or skew-boat forms. Advanced spectroscopic and computational techniques are indispensable for elucidating the predominant conformation in solution and understanding the energetic landscape of its conformational possibilities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed three-dimensional structure of molecules in solution. For carbohydrate derivatives like this compound, ¹H NMR spectroscopy is particularly informative. The configuration and conformation of the pyranose ring can be deduced by analyzing proton-proton (¹H-¹H) coupling constants, also known as J-couplings.

The magnitude of the vicinal coupling constant between two protons on adjacent carbon atoms (³J_HH_) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This principle is fundamental to conformational analysis. In a pyranose ring, the dihedral angles between protons are dictated by the ring's conformation (e.g., chair or boat).

Studies on a series of methyl 4,6-O-benzylidene-α-D-hexopyranosides, including the altro- configuration, have utilized proton magnetic resonance (PMR) to analyze these coupling constants. The analysis of J-values for the altropyranoside derivative strongly supports the assignment of a chair conformation for the pyranoid ring in solution. rsc.org The trans-fusion of the benzylidene ring to the pyranoid ring effectively prevents equilibria involving alternative conformations, making the analysis more straightforward. rsc.org

Specific coupling patterns have been identified as characteristic of certain proton arrangements in these rigid systems. rsc.org For instance, a small splitting is typical for equatorial-equatorial proton interactions, whereas a larger splitting is observed for equatorial-axial arrangements. rsc.org

Table 1: Characteristic ¹H-¹H Coupling Constants (J) in Methyl 4,6-O-benzylidene-α-D-hexopyranosides and Their Conformational Implications This table presents generalized findings from a study on various hexopyranosides, including the altropyranoside derivative, illustrating the use of J-coupling to determine proton orientation and ring conformation.

| Coupling Constant | Interacting Protons | Typical Value (Hz) | Inferred Orientation |

| ³J_H1,H2 | H1, H2 | 0.6 – 1.7 | equatorial-equatorial |

| ³J_H1,H2_ | H1, H2 | 3.3 – 3.8 | equatorial-axial |

| — | — | gauche | |

| — | — | trans |

Data sourced from a 60 Mc/s PMR spectral analysis. rsc.org

By measuring the J-values for H-1, H-2, H-3, and H-4, researchers can map the relative orientations of these protons and definitively assign the stable chair conformation of the pyranose ring. rsc.org

While NMR provides a picture of the average, most stable conformation, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of a molecule and map its entire conformational landscape. nih.govspringernature.com MD simulations model a molecule's movements over time by treating its atoms as classical particles and applying a set of parameters known as a force field (e.g., GROMOS, CHARMM) to calculate the forces between them. rsc.orgdntb.gov.ua

For a system like this compound, an MD simulation can be initiated from a starting geometry, such as the experimentally determined chair conformation. The simulation then calculates the trajectory of every atom over a timescale of nanoseconds to microseconds, allowing the molecule to sample different conformations. mdpi.com This computational approach can reveal:

The stability of the primary chair conformation.

The energy barriers required for ring inversion to alternative conformers, such as boat or skew-boat forms. nih.gov

The dynamic fluctuations and puckering of the pyranose ring. dntb.gov.ua

The preferred orientations of rotatable bonds, such as the methoxy (B1213986) group at the anomeric center.

Because complex carbohydrates have a vast number of theoretically possible conformations, systematic search methods are often limited. nih.govspringernature.com MD simulations provide a powerful alternative for exploring this complex conformational space, generating a statistical ensemble of structures that reflect the molecule's behavior in a given environment, typically in an explicit solvent like water. nih.govnih.gov The results can be used to generate conformational maps and analyze intramolecular interactions like hydrogen bonds, providing a comprehensive understanding of the molecule's flexibility and structural preferences. nih.gov

Quantum molecular modeling provides the most accurate theoretical approach for elucidating molecular structure and energetics. Unlike the classical mechanics of MD simulations, quantum mechanics (QM) methods, such as Density Functional Theory (DFT), calculate the electronic structure of the molecule to determine its properties. bohrium.comnih.gov

In the context of this compound, quantum modeling can be applied in several ways:

Geometry Optimization: Starting from a proposed conformation (e.g., a chair or boat form), QM calculations can optimize the geometry to find the lowest-energy structure for that conformer. By comparing the final energies of different optimized conformers, one can theoretically determine the most stable conformation with high accuracy, corroborating experimental findings from NMR and X-ray crystallography. bohrium.com

Conformational Energy Profiles: Researchers can map the entire ring interconversion pathway, for instance, from a ⁴C₁ chair to a ¹C₄ chair, by calculating the energy of intermediate structures. This allows for the identification of transition states and the calculation of the energy barriers between conformers, providing insight into the kinetics of conformational change. bohrium.com

Prediction of Spectroscopic Parameters: A powerful application of QM is the prediction of NMR parameters, such as chemical shifts and spin-spin coupling constants. nih.gov Theoretical values can be calculated for a given conformation and compared directly with experimental NMR data. A strong correlation between the calculated and experimental values provides high confidence in the assigned conformation. rsc.org

Often, a combined approach is used where MD simulations are employed to sample a wide range of conformations, and then QM methods are used to perform higher-accuracy energy calculations on a subset of these structures to refine the conformational analysis. rsc.orgresearchgate.net

V. Methyl 4,6 O Benzylidene D Altropyranoside As a Pivotal Synthetic Building Block

Construction of Complex Oligosaccharides and Glycoconjugates

The chemical synthesis of oligosaccharides is a complex process that requires precise control over the formation of the glycosidic bond between a glycosyl donor and a glycosyl acceptor. The reactivity and stereochemical outcome of a glycosylation reaction are influenced by numerous factors, including the protecting groups, the leaving group at the anomeric center of the donor, and the reaction conditions. fu-berlin.deyoutube.com While specific examples detailing the use of methyl 4,6-O-benzylidene-D-altropyranoside as a glycosyl donor are not extensively documented, the principles of glycosylation chemistry allow for a clear understanding of how it would function in such a capacity. The inherent structural features of the altropyranoside ring system present unique challenges and opportunities in the stereoselective synthesis of oligosaccharides.

In oligosaccharide synthesis, a monosaccharide unit is chemically linked to another via a glycosidic bond. This process involves the activation of a glycosyl donor, which possesses a leaving group at the anomeric position, and its subsequent reaction with a nucleophilic hydroxyl group on a glycosyl acceptor. youtube.com this compound can serve as the foundational unit for creating either the glycosyl donor or the acceptor.

To function as a glycosyl acceptor, one of its free hydroxyl groups at C-2 or C-3 would act as the nucleophile. Conversely, to be used as a glycosyl donor, the anomeric methyl group would be replaced by a suitable leaving group, such as a halide, trichloroacetimidate, or thiophenyl group, and the hydroxyl groups would be protected. youtube.com The synthesis of a disaccharide containing an altropyranoside unit would involve the coupling of such a donor with an acceptor molecule, which could be another monosaccharide, an amino acid, or a lipid. The synthesis of higher oligosaccharides is achieved through a stepwise or convergent approach, adding one monosaccharide unit at a time or coupling pre-synthesized di- or trisaccharide blocks.

The conformationally rigid 4,6-O-benzylidene group plays a crucial role by protecting the C-4 and C-6 hydroxyls and locking the pyranose ring in a chair conformation. This rigidity influences the orientation of the remaining functional groups and, consequently, the stereochemical outcome of glycosylation reactions. nih.gov

The stereoselective formation of either an α- or β-glycosidic linkage is a central challenge in carbohydrate synthesis. The outcome is heavily dependent on the nature of the protecting group at the C-2 position of the glycosyl donor. nih.govfrontiersin.org

For altropyranoside donors, which lack a participating acyl group at the C-2 position (typically having a non-participating benzyl (B1604629) ether or being unprotected), the formation of the 1,2-cis (α) linkage is often favored. This occurs through an SN1-type mechanism involving a transient oxocarbenium ion intermediate. youtube.com The incoming nucleophile (the acceptor's hydroxyl group) then attacks the planar oxocarbenium ion. The anomeric effect, which is an electronic preference for an axial orientation of an electronegative substituent at the anomeric center, typically directs the acceptor to the α-face, yielding the α-linked product. academie-sciences.fr The use of non-participating solvents like dichloromethane (B109758) further promotes this pathway. academie-sciences.fr

Conversely, achieving a 1,2-trans (β) linkage with an altrose donor is more challenging due to the absence of neighboring group participation. Specialized strategies, such as using specific promoter systems or leveraging unusual conformational effects, would be required to favor the β-anomer. frontiersin.orgacademie-sciences.fr

| Factor | Influence on Stereoselectivity (with non-participating C-2 group) | Rationale |

| C-2 Protecting Group | Non-participating groups (e.g., benzyl ether) favor α-linkages. | Prevents formation of a covalent intermediate that would direct β-attack. Promotes SN1 pathway. nih.gov |

| Solvent | Non-polar, non-participating solvents (e.g., CH₂Cl₂) favor α-linkages. | Stabilizes the oxocarbenium ion intermediate for the SN1 pathway leading to the thermodynamic α-product. academie-sciences.fr |

| Promoter/Leaving Group | Highly reactive systems (e.g., trichloroacetimidates with TMSOTf) can lead to equilibrium-controlled mixtures, often favoring the α-anomer. | The reaction proceeds via an oxocarbenium ion, and the anomeric effect directs the formation of the thermodynamically more stable α-glycoside. youtube.com |

| Temperature | Low temperatures are often used to control reactivity and selectivity. fu-berlin.de | Can help trap the kinetic product or prevent side reactions, influencing the α/β ratio. fu-berlin.defrontiersin.org |

Preparation of Diversified Modified Sugar Derivatives

The unique stereochemistry of this compound makes it an excellent starting material for synthesizing a variety of modified sugars. By targeting the C-2 and C-3 hydroxyl groups, chemists can introduce new functionalities, remove existing ones, or alter the ring structure to create valuable derivatives.

Deoxy and amino sugars are components of numerous natural products, including many antibiotics. The altropyranoside scaffold provides defined stereocenters for the synthesis of these important derivatives.

A key route to deoxy sugars involves the transformation of hydroxyl groups into better leaving groups (like tosylates or mesylates) followed by reductive cleavage. Another powerful method is the ring-opening of epoxides. For instance, the related compound methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside (an epoxide precursor to altrose derivatives) reacts with methyl lithium to yield methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside. cdnsciencepub.com This 2-iodo-2-deoxy derivative is a versatile intermediate that can be further converted into 2-deoxy or other modified sugars. cdnsciencepub.com Additionally, the Hanessian-Hullar reaction, which involves the reaction of benzylidene acetals with N-bromosuccinimide, can be used to generate 6-bromo-6-deoxy derivatives. orgsyn.org

Amino sugars are typically prepared from azido (B1232118) sugars, which are synthesized via nucleophilic substitution using an azide (B81097) salt. A highly relevant synthesis involves the ring-opening of an epoxide precursor. For example, benzyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside undergoes regioselective ring-opening with sodium azide to exclusively furnish the 3-azido-3-deoxy-altropyranoside product. Subsequent reduction of the azide group yields the corresponding 3-amino sugar. This reaction highlights the regio- and stereochemical control that can be achieved starting from precursors related to the altrose scaffold. Facile methods for creating rare deoxy amino sugars often rely on nucleophilic substitution of triflates with azide sources like tetrabutylammonium (B224687) azide (TBAN₃). nih.gov

| Precursor | Reagents & Conditions | Product | Yield |

| Benzyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside | NaN₃, Hexamethylphosphoric triamide (HMPT), CO₂ | Benzyl 3-azido-4,6-O-benzylidene-3-deoxy-β-D-altropyranoside | Not specified |

| Methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allopyranoside | MeLi (from MeI and Li) in ether | Methyl 4,6-O-benzylidene-2-deoxy-2-iodo-α-D-altropyranoside | Not specified |

Unsaturated carbohydrates, containing a carbon-carbon double bond within the ring, are valuable synthetic intermediates and are found in some natural products. cdnsciencepub.com They are commonly prepared by elimination reactions from suitably functionalized precursors. A well-established method involves the conversion of 2,3-anhydro sugars (epoxides) into iodohydrins, followed by treatment with a sulfonyl chloride in pyridine (B92270) to induce elimination. cdnsciencepub.com Specifically, methyl 2,3-anhydro-4,6-O-benzylidene-D-hexopyranosides can be transformed into diaxial iodohydrins. cdnsciencepub.comcdnsciencepub.com For example, the allopyranoside epoxide opens to form a 2-iodo-altropyranoside intermediate. cdnsciencepub.com Subsequent treatment of these iodohydrins with methanesulfonyl chloride or p-toluenesulfonyl chloride in refluxing pyridine yields the corresponding 2,3-unsaturated derivative in excellent yield. cdnsciencepub.comcdnsciencepub.com This strategy allows for the preparation of all four isomers of methyl 4,6-O-benzylidene-D-hex-2-enopyranoside. cdnsciencepub.com

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are hydrolytically stable mimics of natural O-glycosides and are important targets in drug discovery. nih.govresearchgate.net Their synthesis often involves the creation of a C-C bond at the anomeric center. Common strategies include the reaction of glycosyl halides or other donors with organometallic reagents or the use of glycosyl radicals. nih.govspringernature.com More recent methods involve the carboboration of glycals (1,2-unsaturated sugars) or the cross-coupling of stable 1-deoxyglycosides. springernature.comnih.gov A precursor like this compound could be converted into a glycal or a glycosyl halide to serve as a substrate in these powerful C-C bond-forming reactions. thieme-connect.de

Glycomimetics are molecules designed to mimic the structure and function of natural carbohydrates but with improved stability or modified biological activity. researchgate.netunimi.it The derivatives prepared from this compound are themselves types of glycomimetics or key precursors to them. For example, the amino sugars described in section 5.2.1 are direct precursors to iminosugars (azasugars), a major class of glycomimetics where the endocyclic oxygen is replaced by nitrogen. unimi.it Similarly, the unsaturated and deoxy derivatives can be further elaborated into carbasugars or other structurally diverse mimics. researchgate.net

Application as a Model System and Chiral Scaffold in Organic Synthesis

The inherent chirality and conformational rigidity of this compound make it an excellent starting material for the synthesis of larger, stereochemically complex molecules. Its utility as a chiral building block is particularly evident in the field of supramolecular chemistry, where it has been employed to construct host molecules with specific recognition properties.

The synthesis of chiral crown ethers from readily available carbohydrates has been a significant area of research, as these macrocycles can exhibit enantioselective recognition of chiral guest molecules. This compound has been successfully utilized as a precursor for the synthesis of chiral asymmetric crown ethers.

In seminal work by Pettman and Stoddart, a chiral 18-crown-6 (B118740) ether was synthesized incorporating the methyl 4,6-O-benzylidene-α-D-altropyranoside unit. nih.gov The synthesis involved the reaction of the diol, methyl 4,6-O-benzylidene-α-D-altropyranoside, with the ditosylate of pentaethylene glycol in the presence of sodium hydride. This approach anchors the chiral carbohydrate unit into the macrocyclic ring, imparting its stereochemical information to the crown ether.

The resulting altropyranoside-based crown ether demonstrated the ability to form complexes with organic cations, such as primary alkylammonium salts. nih.gov The stereochemistry of the carbohydrate unit influences the complexation behavior of the crown ether. The altrose-derived crown, with its specific arrangement of substituents, creates a unique chiral environment within the macrocycle's cavity. This chirality is key to its potential for enantiomeric discrimination, where it may bind one enantiomer of a chiral guest molecule preferentially over the other.

The complexation properties of these chiral crown ethers are often studied by measuring their association constants (Ka) with various guest molecules. These values provide a quantitative measure of the stability of the host-guest complex. The influence of the D-altropyranoside unit's stereochemistry on the complexation of organic cations has been a subject of detailed investigation. nih.gov

| Crown Ether Derivative | Guest Molecule | Association Constant (Ka) in CHCl3 | Reference |

|---|---|---|---|

| 18-Crown-6 derived from Methyl 4,6-O-benzylidene-α-D-altropyranoside | (R)-α-Phenylethylammonium hexafluorophosphate | Data not explicitly provided in the format of a Ka value in the specific reference, but complexation was demonstrated. | nih.gov |

| 18-Crown-6 derived from Methyl 4,6-O-benzylidene-α-D-altropyranoside | (S)-α-Phenylethylammonium hexafluorophosphate | Data not explicitly provided in the format of a Ka value in the specific reference, but complexation was demonstrated. | nih.gov |

This interactive table summarizes the complexation studies of chiral crown ethers derived from this compound. While specific association constants were not tabulated in the primary literature, the formation of complexes with chiral ammonium (B1175870) salts was established, highlighting the potential for enantioselective recognition.

While carbohydrates are fundamental to the structure of cyclodextrins, which are composed of α-1,4-linked glucose units, the use of this compound specifically as a building block for cyclodextrin (B1172386) analogs is not extensively documented in the reviewed literature. Cyclodextrins and their derivatives are known for their ability to form inclusion complexes with a wide variety of guest molecules, a property that has led to their use in numerous applications, including drug delivery and catalysis. nih.govnih.gov The synthesis of cyclodextrin mimics often involves the use of glucose or other common monosaccharides. nih.gov

The principles of using chiral carbohydrate scaffolds, such as this compound, suggest a potential for their application in constructing molecules that can mimic aspects of larger biological systems. The defined stereochemistry and conformational rigidity of such building blocks are desirable traits when designing synthetic receptors or enzyme mimics. However, specific research findings detailing the synthesis and properties of cyclodextrin analogs derived from this particular altropyranoside derivative are not available in the consulted sources.

Vi. Methodological Advancements and Analytical Characterization in Research on Methyl 4,6 O Benzylidene D Altropyranoside

Development of Novel Reagent Systems and Catalytic Methods

Progress in synthetic carbohydrate chemistry has led to the creation of highly selective and efficient methods for the manipulation of protecting groups, a cornerstone of oligosaccharide synthesis. For derivatives like Methyl 4,6-O-benzylidene-D-altropyranoside, these methods are crucial for accessing specific hydroxyl groups for further functionalization.

Improved Reagents for Regioselective Reductions (e.g., DIBAL, Li(C₂H₅)₃BH–TiCl₄)

The regioselective cleavage of benzylidene acetals is a critical transformation in carbohydrate chemistry, allowing for the differential protection and subsequent reaction of hydroxyl groups. Research has demonstrated that the reductive cleavage of 4,6-O-benzylidene acetals in altropyranosides can be achieved with a high degree of control using specific reagent systems.

One key development is the use of Diisobutylaluminium hydride (DIBAL-H). The solvent in which the DIBAL-H stock solution is prepared has been shown to influence the regioselectivity of the ring opening of benzylidene acetals in various hexopyranosides. researchgate.netnih.gov For instance, in the reductive ring opening of benzylidene-protected glucosides and mannosides, a toluene (B28343) stock solution of DIBAL-H favors the formation of the corresponding 4-O-benzyl ethers, while a dichloromethane (B109758) stock solution leads to the 6-O-benzyl ethers. researchgate.netnih.gov This solvent-dependent selectivity offers a valuable tool for synthetic chemists.

Furthermore, the combination of Lithium triethylborohydride (Li(C₂H₅)₃BH) and Titanium tetrachloride (TiCl₄) provides another powerful system for the regioselective cleavage of benzylidene acetals. Studies on 4,6-O-benzylidene-α-D-altropyranosides have shown that the choice of protecting group at the C-3 hydroxyl function can direct the regioselectivity of the acetal (B89532) cleavage when using either DIBAL or the Li(C₂H₅)₃BH–TiCl₄ system. researchgate.net This indicates that the electronic and steric nature of neighboring protecting groups plays a significant role in the outcome of the reduction.

These improved reagents and methodologies provide chemists with a more nuanced control over the synthesis of complex carbohydrate structures derived from altropyranoside precursors.

Application of Iodonium (B1229267) Ions in Glycosylation

While direct evidence for the application of iodonium ions in the glycosylation of this compound specifically is not prevalent in the provided search results, the broader context of glycosylation chemistry suggests its potential. Glycosylation is a fundamental process for building complex carbohydrates, and various methods have been developed to activate glycosyl donors. The use of iodonium ions, often generated from N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like triflic acid (TfOH), is a well-established strategy for activating thioglycosides, which are common glycosyl donors. This method is known for its efficiency and compatibility with a wide range of protecting groups.

One-Pot Synthetic Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time savings. In the context of carbohydrate chemistry, these approaches are highly desirable for the construction of complex oligosaccharides. While a specific one-pot synthesis for this compound is not detailed, the principles of this approach are widely applied in the synthesis of its analogs and derivatives. nih.gov For example, the formation of the 4,6-O-benzylidene acetal itself is often a one-pot procedure involving the reaction of the parent methyl pyranoside with benzaldehyde (B42025) and an acid catalyst. orgsyn.org

Advanced Spectroscopic Characterization in Academic Research

The unambiguous determination of the structure and stereochemistry of carbohydrate derivatives is paramount. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the detailed characterization of compounds like this compound.

Detailed NMR Assignments and Coupling Constant Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including carbohydrates. For this compound and its derivatives, both ¹H and ¹³C NMR spectroscopy provide a wealth of information.

Detailed ¹H NMR analysis allows for the assignment of each proton in the molecule. The chemical shifts (δ) of the anomeric proton (H-1) and the methoxy (B1213986) group protons are particularly diagnostic. Furthermore, the coupling constants (J-values) between adjacent protons provide crucial information about their dihedral angles, which in turn helps to determine the conformation of the pyranose ring and the relative stereochemistry of the substituents.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The chemical shift of the anomeric carbon (C-1) is a key indicator of the α- or β-configuration of the glycosidic linkage.

The table below presents typical NMR data for related glucopyranoside derivatives, illustrating the type of information obtained from these analyses.

| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

| H-1 | 4.8 - 5.5 | J₁,₂ ≈ 3-4 (for α-anomers) |

| H-2 | 3.5 - 4.0 | |

| H-3 | 3.7 - 4.2 | |

| H-4 | 3.4 - 3.8 | |

| H-5 | 3.7 - 4.1 | |

| H-6a, H-6b | 3.7 - 4.3 | |

| OCH₃ | 3.3 - 3.5 | |

| Ph-CH | 5.5 - 5.7 | |

| Aromatic-H | 7.2 - 7.5 | |

| Note: The exact chemical shifts and coupling constants for this compound would require specific experimental data but are expected to be in similar ranges. |

Mass Spectrometry for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) are used to generate ions that can be analyzed by the mass spectrometer. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum can also provide structural information, as specific bonds are more prone to cleavage under the ionization conditions. This fragmentation can help to confirm the presence of the benzylidene and methyl glycoside moieties.

X-ray Diffraction for Solid-State Conformation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in confirming the stereochemistry and solid-state conformation of derivatives of this compound.

Detailed crystallographic analysis has been performed on derivatives such as methyl 4,6-O-benzylidene-2-O-p-bromobenzenesulphonyl-3-cyano-3-deoxy-α-D-altropyranoside. The study of this derivative revealed that its pyranose ring adopts a slightly flattened chair conformation in the solid state. rsc.org The crystals were identified as belonging to the triclinic space group P1. rsc.org The precise parameters of the crystal lattice were determined, providing a foundational understanding of the molecular packing and intermolecular interactions.

Table 1: Crystallographic Data for Methyl 4,6-O-benzylidene-2-O-p-bromobenzenesulphonyl-3-cyano-3-deoxy-α-D-altropyranoside

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | rsc.org |

| Space Group | P1 | rsc.org |

| a (Å) | 6.05 | rsc.org |

| b (Å) | 7.39 | rsc.org |

| c (Å) | 12.62 | rsc.org |

| α (°) | 105.6 | rsc.org |

| β (°) | 97.4 | rsc.org |

| γ (°) | 92.3 | rsc.org |

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry methods have become indispensable tools for investigating the behavior of carbohydrate molecules at an atomic level. These approaches complement experimental data by providing insights into transient states and energetic properties that are difficult to observe directly.

Elucidation of Reaction Mechanisms

Computational methods, particularly Density Functional Theory (DFT), are widely used to elucidate the mechanisms of chemical reactions involving carbohydrates. These studies can map out the entire reaction pathway, identifying transition states and intermediates, and calculating the associated energy barriers.

For instance, DFT studies have been instrumental in understanding the stereoselectivity of glycosylation reactions. bohrium.com By modeling the structures of the oxacarbenium ions that act as intermediates, researchers can predict the facial selectivity of nucleophilic attack. bohrium.com These calculations have shown that the stereochemical outcome of glycosylation is influenced by a combination of steric effects, van der Waals forces, and the conformational changes that occur as the anomeric carbon changes hybridization from sp2 to sp3. bohrium.com

In the context of benzylidene acetals, computational studies have also been applied to understand the regioselectivity of their reductive opening. The mechanism of these reactions, which are crucial for selective deprotection in carbohydrate synthesis, has been investigated. It is understood that with borane-based reducing agents, the Lewis acid present can coordinate to one of the acetal oxygens, influencing which C-O bond is cleaved. nih.gov Computational modeling helps to rationalize the observed product distributions by calculating the energies of the different possible transition states. nih.gov While specific DFT studies on the reaction mechanisms of this compound itself are not widely documented, the principles derived from studies of related gluco- and mannopyranosides are applicable.

Energy Landscape Analysis of Conformational States

The biological activity and chemical reactivity of carbohydrates are intimately linked to their three-dimensional shape and flexibility. Computational methods allow for the exploration of the conformational energy landscape of a molecule, which maps the potential energy as a function of its geometric parameters.

Molecular dynamics (MD) simulations, for example, can be used to model the dynamic behavior of a molecule over time, revealing the different conformations it can adopt in solution. By analyzing the trajectory of an MD simulation, it is possible to identify the most stable conformations and the energy barriers between them. The concept of an energy landscape helps in understanding how proteins and other biomolecules recognize and bind to specific carbohydrate conformations. nih.govnih.gov

Q & A

Basic: What are the primary synthetic routes for Methyl 4,6-O-benzylidene-D-altropyranoside, and how can regioselectivity be controlled?

Answer:

The synthesis typically involves benzylidene protection of a parent sugar derivative. A key method starts with D-glucal reacting with benzaldehyde under acidic conditions to form the 4,6-O-benzylidene acetal . Alternatively, epoxide intermediates (e.g., methyl 2,3-anhydro-4,6-O-benzylidene-D-allopyranoside) are generated via epoxidation using triphenylphosphine and diethyl azodicarboxylate (DEAD), which proceeds efficiently under mild conditions for the diaxial diol conformation of altropyranoside . Regioselectivity is governed by the Fuerst-Plattner rule, favoring trans-diaxial opening of epoxides .

Basic: How does the 4,6-O-benzylidene group influence the compound’s stability and reactivity in glycosylation reactions?

Answer:

The benzylidene group rigidifies the pyranose ring by locking the C4 and C6 hydroxyls into a fixed conformation, reducing rotational freedom and enhancing stereochemical control during reactions . This rigidity stabilizes intermediates in glycosylation, such as glycosyl donors, by preventing unwanted side reactions like β-elimination. The group also directs nucleophilic attacks to specific positions (e.g., C2 or C3) due to steric and electronic effects .

Advanced: What mechanistic insights explain the high-yield epoxidation of this compound compared to its glucopyranoside analogue?

Answer: